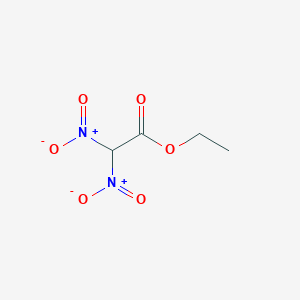

Ethyl 2,2-dinitroacetate

説明

Ethyl 2,2-dinitroacetate (C₄H₆N₂O₆) is a nitro-functionalized ester synthesized via hydrolysis, decarboxylation, and nitration of diethyl malonate. Using NaNO₂ and 98% nitric acid as nitrating agents, the compound is obtained with a 65% yield and 93% purity under optimized conditions . Its structure is confirmed by IR, NMR, and MS, and it serves as a precursor for energetic materials and specialty chemicals.

特性

CAS番号 |

87711-32-8 |

|---|---|

分子式 |

C4H6N2O6 |

分子量 |

178.1 g/mol |

IUPAC名 |

ethyl 2,2-dinitroacetate |

InChI |

InChI=1S/C4H6N2O6/c1-2-12-4(7)3(5(8)9)6(10)11/h3H,2H2,1H3 |

InChIキー |

XTOSJJOVLQRTIA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C([N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CCOC(=O)C([N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects and Molecular Properties

The chemical behavior of ethyl esters is heavily influenced by substituents at the α-position. Below is a comparative overview:

Key Observations :

- Nitro Groups: Ethyl 2,2-dinitroacetate’s -NO₂ groups confer oxidative and explosive tendencies, limiting its large-scale applications due to instability .

- Alkyl/Chloro Substituents : Ethyl 2,2-diethylacetoacetate and its dichloro analogue exhibit higher thermal stability, making them suitable for industrial organic synthesis .

- Ethoxy Groups : Ethyl 2,2-diethoxyacetate’s electron-donating ethoxy groups enhance stability, favoring its use in acetal formation .

Reactivity and Stability

- Energetic Potential: Ethyl 2,2-dinitroacetate’s nitro groups enable its use in synthesizing high-energy materials like FOX-7 derivatives. However, intermediates in such pathways are prone to self-explosion .

- Halogen Reactivity : The dichloro derivative participates in nucleophilic substitutions due to the leaving-group capability of Cl, unlike the inert ethoxy or alkyl-substituted esters .

- Thermal Stability: Ethyl 2,2-diethylacetoacetate’s higher boiling point (84–86°C) and non-reactive alkyl groups make it safer for storage and handling compared to nitro analogues .

Q & A

Q. What are the key steps and challenges in synthesizing Ethyl 2,2-dinitroacetate?

Ethyl 2,2-dinitroacetate is synthesized via nitration of precursors under controlled conditions. For example, nitration of ethyl 2-(3-(dinitromethyl)-1H-1,2,4-triazol-5-yl)acetate using a 100% HNO₃/H₂SO₄ mixture at low temperatures yields high-purity Ethyl 2,2-dinitroacetate . Key challenges include:

- Explosion risks : The compound is a hazardous intermediate prone to self-explosion during synthesis, requiring strict temperature control and small-scale reactions.

- Yield optimization : Reactions must avoid side products by maintaining stoichiometric precision and inert atmospheres.

Q. What analytical techniques are recommended for characterizing Ethyl 2,2-dinitroacetate?

Methodological approaches include:

- Spectroscopy : NMR (¹H/¹³C) to confirm nitro group positioning and structural integrity.

- X-ray diffraction : For crystallographic validation of the dinitroacetate moiety.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition thresholds.

These methods ensure accurate identification and purity assessment, critical for reproducibility in energetic materials research .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving Ethyl 2,2-dinitroacetate?

Discrepancies in proposed reaction pathways (e.g., nitration vs. hydrolysis) can be addressed using:

- Density Functional Theory (DFT) : To calculate activation energies and intermediate stability.

- Molecular dynamics simulations : To model nitro group interactions under varying solvent conditions.

For example, DFT studies could clarify why HNO₃/H₂SO₄ selectively nitrates the acetate group without degrading the triazole ring .

Q. What experimental designs mitigate thermal instability during storage and handling?

Ethyl 2,2-dinitroacetate’s sensitivity necessitates:

- Controlled environments : Storage at sub-ambient temperatures (-20°C) in inert, non-metallic containers.

- Stability testing : Accelerated aging studies (e.g., 70°C/75% RH for 48 hours) to predict decomposition kinetics.

- Hazard mitigation : Use of remote-handling equipment and blast shields during synthesis .

Q. How do solvent polarity and reaction temperature affect the compound’s reactivity in subsequent derivatization?

Systematic studies reveal:

- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the dinitro site.

- Low temperatures (-10°C to 0°C) suppress unwanted exothermic side reactions.

A table summarizing reaction outcomes under varying conditions:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 0 | 85 | 98 |

| THF | 25 | 62 | 89 |

| Acetone | -10 | 78 | 95 |

Data derived from controlled nitration trials .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties?

Q. What strategies validate the ecological impact of Ethyl 2,2-dinitroacetate degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。